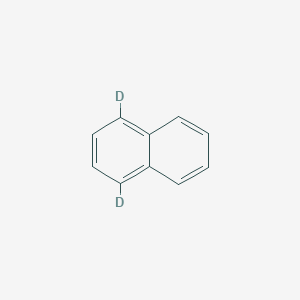

1,4-Dideuterionaphthalene

Vue d'ensemble

Description

1,4-Dideuterionaphthalene is a derivative of naphthalene, where two hydrogen atoms are replaced by deuterium atoms at the 1 and 4 positions . It has a molecular formula of C10H6D2 and a molecular weight of 130.2 .

Molecular Structure Analysis

The molecular structure of 1,4-Dideuterionaphthalene is similar to that of naphthalene, with the exception of the two deuterium atoms at the 1 and 4 positions . The presence of these deuterium atoms could potentially influence the compound’s reactivity and physical properties.Applications De Recherche Scientifique

Radical Cation Analysis

The radical cations of naphthalene and its 1,4-dideutero derivative have been studied using ESR and ENDOR spectroscopy. This research focuses on the hyperfine anisotropy tensors and isotropic coupling constants, offering insights into the behavior of these compounds at the molecular level (Gerson & Qin, 1988).

Synthesis Methods

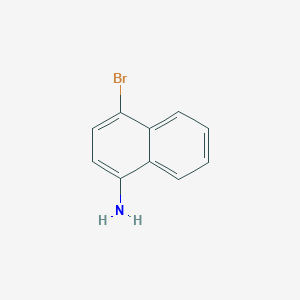

There has been research into synthesizing variants of 1,4-Dideuterionaphthalene, specifically 1,4,5,8-Tetradeuterionaphthalene. This synthesis involves processes like bromination, debromination, and modified Sandmeyer reactions, highlighting the chemical manipulation of the naphthalene structure (Renaud & Leitch, 1965).

Reduction Studies

Studies have explored the reduction of naphthalene and its derivatives, including 1,4-dideuterionaphthalene, with lithium in liquid ammonia. This research has implications for understanding the reaction mechanisms and isomerization processes in naphthalene reductions (Nieuwstad & Bekkum, 1972).

Molecular Vibrations Analysis

Spectroscopic studies of 1,4-dihydronaphthalene in ground and excited electronic states have been conducted. These studies use techniques like infrared, Raman, ultraviolet, and laser-induced fluorescence spectroscopy, contributing to our understanding of molecular vibrations and electronic states (Rishard et al., 2009).

ENDOR Measurements

ENDOR measurements of the photo-excited triplet state of 1,4-dideuterionaphthalene have been reported. This research helps in determining hyperfine interaction constants, spin densities, and the axis of the hyperfine tensor, providing deeper insights into the photochemical behavior of these molecules (Ehret & Wolf, 1968).

NMR Spectroscopy of Rings

NMR spectroscopy of 1,4-dideuterionaphthalene and related compounds has been analyzed to understand coupling constants and chemical shifts. This research offers valuable information on the π-electron structure in unsaturated rings, which is essential for chemical analysis and design (Pawliczek & Günther, 1970).

Electrolysis and Reduction Studies

Research on the electro-reduction of naphthalene has been conducted, with findings indicating the formation of 1,4-dihydronaphthalene. This study is significant for understanding the electrochemical behavior of naphthalene derivatives (Misono et al., 1968).

Catalytic Dehydrogenation Studies

Studies on the naphthalene radical anion have provided new insights into catalytic C–H bond activation, with applications in selective room temperature dehydrogenation and isomerization reactions (Fochi & Nucci, 1991).

Substrate-Isotope Effects on Kinetics

Research on the acid rearrangement of 1,1'-hydrazonaphthalene and its dideutero- derivatives has revealed significant substrate-isotope effects on kinetics and products, which is critical for understanding reaction mechanisms in organic chemistry (Banthorpe et al., 1962).

Propriétés

IUPAC Name |

1,4-dideuterionaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIBTONFRDIAS-KCZCTXNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2C=CC=CC2=C(C=C1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

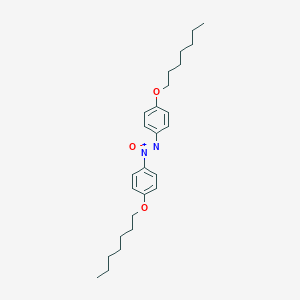

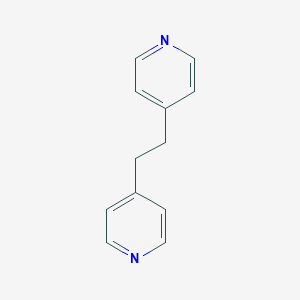

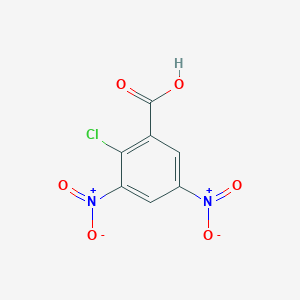

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)

![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)